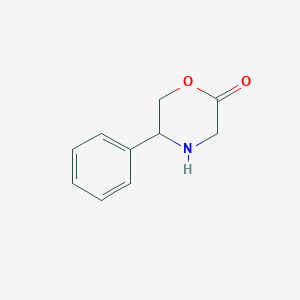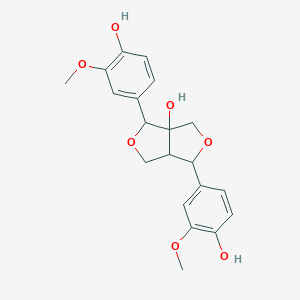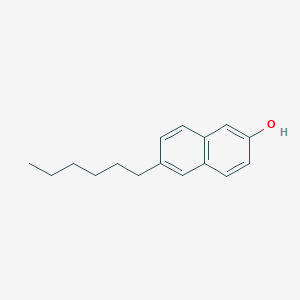
Flavidin
Übersicht
Beschreibung
Flavidin is a naturally occurring compound belonging to the flavonoid family. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This compound, in particular, has been studied for its potential health benefits, including its role in reducing oxidative stress and its anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of flavidin typically involves the extraction from natural sources such as plants. synthetic routes have also been developed. One common method involves the condensation of appropriate phenolic compounds under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the formation of the flavonoid structure.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. Techniques such as solvent extraction, supercritical fluid extraction, and microwave-assisted extraction are employed to maximize yield and purity. These methods are designed to be efficient and environmentally friendly, reducing the use of harmful solvents and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions: Flavidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activity.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids, which have different biological properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions to achieve desired substitutions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Flavidin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the chemical behavior of flavonoids and their interactions with other molecules.
Biology: In biological research, this compound is studied for its antioxidant and anti-inflammatory properties, which may have implications for treating various diseases.
Medicine: this compound is being investigated for its potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: In the food and cosmetic industries, this compound is used for its antioxidant properties to enhance the shelf life of products and provide health benefits .
Wirkmechanismus
The mechanism of action of flavidin involves its ability to scavenge free radicals and reduce oxidative stress. This compound interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways. By modulating these pathways, this compound exerts its anti-inflammatory and antioxidant effects. Additionally, this compound can influence gene expression related to oxidative stress and inflammation, further contributing to its protective effects .
Vergleich Mit ähnlichen Verbindungen
- Quercetin
- Epicatechin
- Rutin
- Taxifolin
- Procyanidin B2
Flavidin’s unique chemical structure and biological properties make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaene-6,13-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-3-8-1-2-9-4-12(17)6-13-15(9)14(8)10(5-11)7-18-13/h3-6,16-17H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOLHJKSZMURCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)O)OCC4=CC(=CC1=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232811 | |
| Record name | 5H-Phenanthro(4,5-bcd)pyran-2,7-diol, 9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83924-98-5 | |
| Record name | Flavidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83924-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Phenanthro(4,5-bcd)pyran-2,7-diol, 9,10-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083924985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Phenanthro(4,5-bcd)pyran-2,7-diol, 9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70232811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



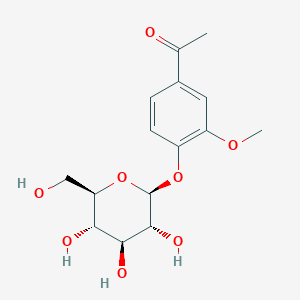

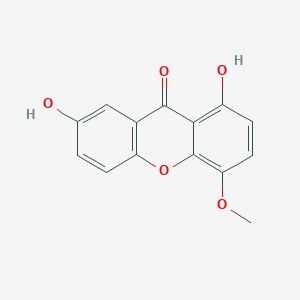
![7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B162223.png)
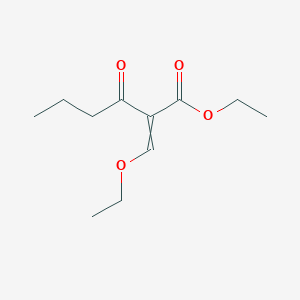

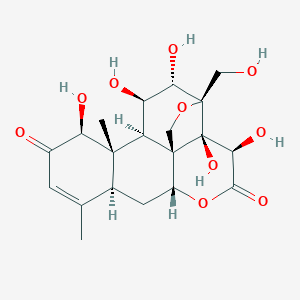
![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)
